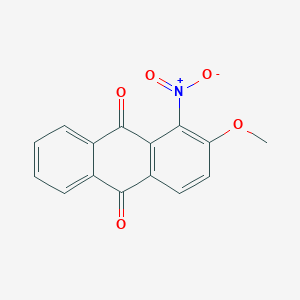

1-Nitro-2-methoxyanthrachinon

Description

Contextualization within Anthraquinone (B42736) Chemistry Research

1-Nitro-2-methoxyanthraquinone is a derivative of anthraquinone, a class of aromatic organic compounds based on the anthracene (B1667546) skeleton. wikipedia.orgbritannica.com The study of anthraquinones dates back to 1840 when Laurent first synthesized the parent compound by oxidizing anthracene. nih.gov The name "anthraquinone" was later proposed in 1868 by Graebe and Liebermann. nih.gov Research in this field was significantly propelled by the discovery that alizarin, a prominent red dye, could be synthesized from anthracene, leading to industrial-scale production and a deeper exploration of anthraquinone chemistry. wikipedia.org

Anthraquinone derivatives are characterized by their diverse applications, ranging from industrial dyes and pigments to the production of hydrogen peroxide and medicinal agents. wikipedia.orgcolab.wsresearchgate.net The core structure of anthraquinone, with its two carbonyl groups, deactivates the benzene (B151609) rings, making certain typical aromatic reactions challenging. colab.ws However, this unique electronic structure also allows for specific reactions like nucleophilic substitution under milder conditions than their benzene counterparts. colab.ws The introduction of various functional groups, such as nitro (-NO2) and methoxy (B1213986) (-OCH3) groups, into the anthraquinone nucleus is a key area of research, as these substituents significantly influence the compound's chemical and physical properties, including its color, solubility, and biological activity. colab.wsontosight.ai

Historical Trajectories and Modern Perspectives in Nitro- and Methoxyanthraquinone Studies

Historically, research on nitro- and methoxyanthraquinones has been closely tied to the dye industry. colab.ws The development of methods to introduce nitro and methoxy groups was driven by the need to create a wide palette of colors with varying properties. colab.ws For instance, the nitration of anthraquinones, followed by other transformations, has been a common strategy to produce dye precursors. nih.gov Early research focused on optimizing these synthetic procedures, as evidenced by patents describing the purification of nitroanthraquinone derivatives to remove isomers and byproducts. google.comgoogle.com

Modern research has expanded beyond the realm of dyes. Scientists are now exploring the unique photochemical and biological properties of these compounds. solubilityofthings.com For example, nitroanthraquinone derivatives are studied for their photochemical reactivity and potential environmental impact. solubilityofthings.com Methoxy-substituted anthraquinones, on the other hand, have been investigated for their potential applications in various fields, including as catalysts and in the development of pharmaceuticals. lookchem.com The presence of a methoxy group can influence a compound's interaction with biological targets. ontosight.ai Current studies often involve advanced analytical techniques to characterize these compounds and computational modeling to predict their properties and potential applications. researchgate.netnih.gov

Contemporary Significance and Emerging Research Frontiers

The contemporary significance of 1-Nitro-2-methoxyanthraquinone and related compounds lies in their potential as scaffolds for developing new functional materials and therapeutic agents. colab.wsontosight.ai The combination of a nitro group (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the anthraquinone core creates a molecule with unique electronic properties that are of interest in materials science, potentially for applications in organic electronics. solubilityofthings.com

Emerging research is focused on several key areas:

Medicinal Chemistry: Anthraquinones are being investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.airesearchgate.net The specific substitution pattern of compounds like 1-Nitro-2-methoxyanthraquinone is being explored to design more potent and selective drug candidates. For example, some anthraquinones are known to target enzymes like topoisomerase, which are crucial in cancer therapy. ontosight.ai

Catalysis: The catalytic potential of anthraquinone derivatives continues to be an active area of research. lookchem.com The hydrogenation of nitroanthraquinones to their corresponding aminoanthraquinones is an important industrial process, and research into more efficient catalysts, such as nanoparticles, is ongoing. researchgate.net

Materials Science: The photophysical properties of substituted anthraquinones are being studied for applications in areas like dye lasers and organic light-emitting diodes (OLEDs). lookchem.comscispace.com The synthesis of novel anthraquinone derivatives with specific absorption and emission characteristics is a key objective. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-nitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c1-21-11-7-6-10-12(13(11)16(19)20)15(18)9-5-3-2-4-8(9)14(10)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGFYTMWSGOJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 1 Nitro 2 Methoxyanthrachinon

Direct and Indirect Synthetic Pathways to the Anthraquinone (B42736) Core

The construction of the fundamental anthraquinone structure and the introduction of the desired substituents can be achieved through several synthetic routes. These pathways can be broadly categorized into direct methods, where the substituents are introduced onto a pre-formed anthraquinone core, and indirect methods, where the substituted ring system is built from simpler precursors.

Nitration Reactions of Anthraquinone Precursors

Direct nitration of 2-methoxyanthraquinone (B1615806) is a primary method for the synthesis of 1-nitro-2-methoxyanthraquinone. The methoxy (B1213986) group at the 2-position is an ortho-, para-directing group, which would theoretically direct the incoming nitro group to the 1 and 3 positions. However, due to steric hindrance from the adjacent carbonyl group and the methoxy group itself, the nitration is regioselective, favoring the introduction of the nitro group at the 1-position.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of dinitro and other side products.

An analogous reaction, the nitration of 2-methylanthraquinone, has been studied and provides insight into the regioselectivity of this type of transformation. In this case, the methyl group also directs the nitration to the 1-position, yielding 1-nitro-2-methylanthraquinone. google.com

| Reactant | Reagents | Product | Key Observations |

| 2-Methoxyanthraquinone | HNO₃, H₂SO₄ | 1-Nitro-2-methoxyanthraquinone | Regioselective nitration at the 1-position due to the directing effect of the methoxy group and steric hindrance. |

| 2-Methylanthraquinone | HNO₃, H₂SO₄ | 1-Nitro-2-methylanthraquinone | Serves as an analogous reaction demonstrating the regioselectivity of nitration on 2-substituted anthraquinones. google.com |

Alkylation and Methoxylation Techniques

An alternative approach to 1-nitro-2-methoxyanthraquinone involves the introduction of the methoxy group onto a pre-existing 1-nitroanthraquinone (B1630840) scaffold. This can be achieved through the methoxylation of a suitable precursor, such as 1-nitro-2-hydroxyanthraquinone. The hydroxyl group can be converted to a methoxy group using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the methylating agent.

While direct methoxylation of a 1-nitroanthraquinone without a pre-existing activating group at the 2-position is challenging, the presence of a leaving group at this position can facilitate the reaction via nucleophilic aromatic substitution, which will be discussed in a later section.

Construction of Anthraquinone Frameworks via Diels-Alder and Friedel-Crafts Reactions

The anthraquinone core itself can be constructed through cycloaddition and acylation reactions, which can be adapted to produce substituted derivatives.

The Diels-Alder reaction provides a powerful method for the formation of the central ring of the anthraquinone system. A typical strategy involves the reaction of a substituted 1,4-naphthoquinone (B94277) with a suitable diene. For the synthesis of a precursor to 2-methoxyanthraquinone, a naphthoquinone could be reacted with a methoxy-substituted diene, such as 1-methoxy-1,3-butadiene. rsc.org The subsequent aromatization of the resulting adduct would yield the desired anthraquinone framework. The regioselectivity of the Diels-Alder reaction is a critical factor and is influenced by the electronic and steric properties of the substituents on both the dienophile and the diene. nih.gov

The Friedel-Crafts acylation is another cornerstone in the synthesis of anthraquinones. This reaction typically involves the acylation of an aromatic substrate with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov To synthesize 2-methoxyanthraquinone, a substituted benzene (B151609) ring containing a methoxy group, such as methoxybenzene (anisole), could be reacted with phthalic anhydride. The acylation would be followed by an intramolecular cyclization to form the anthraquinone core. The regioselectivity of the initial acylation is governed by the directing effects of the substituents on the benzene ring. nih.gov

| Reaction | Reactants | Catalyst | Product | Key Features |

| Diels-Alder | Substituted 1,4-Naphthoquinone + Methoxy-substituted Diene | Heat or Lewis Acid | Substituted Anthraquinone | Convergent synthesis of the core structure. Regioselectivity is crucial. rsc.orgnih.gov |

| Friedel-Crafts Acylation | Substituted Benzene (e.g., Anisole) + Phthalic Anhydride | AlCl₃ or other Lewis Acids | Substituted Anthraquinone | Stepwise construction of the anthraquinone. Regioselectivity of acylation is key. nih.govresearchgate.net |

Advanced Functionalization and Chemical Modification Approaches

Once the 1-nitro-2-methoxyanthraquinone core is synthesized, further modifications can be carried out to introduce additional functional groups or to alter the existing ones.

Transition Metal-Catalyzed Coupling Reactions for Substitution

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for 1-nitro-2-methoxyanthraquinone are not extensively reported, the reactivity of similar anthraquinone derivatives suggests the feasibility of such transformations.

For instance, the Suzuki-Miyaura cross-coupling reaction , which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide, has been successfully applied to the arylation of hydroxyanthraquinones. This indicates that the anthraquinone scaffold is amenable to such catalytic processes. It is conceivable that a halogenated 1-nitro-2-methoxyanthraquinone could undergo similar coupling reactions to introduce a variety of substituents.

Nucleophilic Substitution Reactions and Their Regioselectivity

The presence of a strongly electron-withdrawing nitro group at the 1-position significantly activates the anthraquinone ring system towards nucleophilic aromatic substitution (SNAAr). This allows for the displacement of a suitable leaving group at an adjacent position, such as a halogen at the 2-position.

The synthesis of 1-nitro-2-methoxyanthraquinone can be achieved via the nucleophilic substitution of a methoxide (B1231860) ion on a 1-nitro-2-haloanthraquinone precursor. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing nitro group. The rate and regioselectivity of the substitution are influenced by the nature of the leaving group, the nucleophile, and the solvent.

A study on the nucleophilic substitution of 1-nitro-4-chloroanthraquinone with phenolate (B1203915) and thiophenolate anions revealed interesting differences in regioselectivity. While phenolate preferentially substitutes the chlorine atom, thiophenolate predominantly displaces the nitro group. researchgate.net This highlights the subtle electronic and orbital interactions that govern the outcome of such reactions and can be extrapolated to predict the behavior of similar systems, such as the reaction of 1-nitro-2-haloanthraquinones with methoxide. The higher electronegativity of oxygen in the methoxide nucleophile would favor the substitution of the halogen at the 2-position.

| Precursor | Nucleophile | Product | Key Considerations |

| 1-Nitro-2-haloanthraquinone | Sodium Methoxide | 1-Nitro-2-methoxyanthraquinone | The nitro group activates the ring for nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate. |

| 1-Nitro-4-chloroanthraquinone | Phenolate/Thiophenolate | Substitution of Cl or NO₂ | Demonstrates the influence of the nucleophile on the regioselectivity of substitution on nitroanthraquinones. researchgate.net |

Photochemical Routes in Anthraquinone Derivatization

Photochemistry offers a powerful tool for the derivatization of anthraquinones, often leading to products that are not accessible through conventional thermal reactions. nih.gov The absorption of light by the anthraquinone core promotes the molecule to an excited state, dramatically altering its reactivity. nih.gov The primary photochemical processes for anthraquinone derivatives include photoreduction, photo-oxidation, and photocyclization. The presence of substituents like the methoxy and nitro groups on the 1-nitro-2-methoxyanthraquinone skeleton is expected to significantly influence these photochemical pathways.

Alkoxyanthraquinones, upon irradiation, can undergo intramolecular hydrogen abstraction by the photoexcited carbonyl group, particularly from the alkoxy side chain, leading to the formation of biradicals and subsequent cyclization or cleavage products. For instance, 1-benzyloxy-9,10-anthraquinones have been shown to undergo oxidative cleavage of the alkoxy group upon photolysis. In the case of 1-nitro-2-methoxyanthraquinone, the methoxy group at the 2-position could potentially participate in similar hydrogen abstraction reactions, leading to novel derivatives.

Furthermore, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can affect the nature of the excited state and the subsequent reaction pathways. The methoxy group can enhance the electron density of the aromatic system, potentially influencing charge transfer processes in the excited state, while the nitro group can act as an electron sink. This push-pull electronic configuration may lead to unique photochemical reactivity, such as intramolecular charge transfer excited states, which could be harnessed for specific derivatization reactions.

| Photochemical Reaction Type | Potential Outcome for 1-Nitro-2-methoxyanthraquinone | Influencing Factors |

| Photoreduction | Reduction of the nitro group to a nitroso, hydroxylamino, or amino group. | Solvent, presence of a hydrogen donor. |

| Photo-oxidation | Oxidation of the methoxy group or the aromatic ring. | Presence of oxygen, sensitizers. |

| Intramolecular H-abstraction | Cyclization involving the methoxy group. | Conformation of the molecule, solvent polarity. |

| Nitro-Nitrite Rearrangement | Formation of a nitrite (B80452) intermediate, leading to further products. | Steric environment of the nitro group, wavelength of light. |

Grindstone and Solid-Phase Synthetic Techniques

While conventional solution-phase synthesis is common for anthraquinone derivatives, grindstone chemistry and solid-phase synthesis offer attractive alternatives, particularly in the context of green chemistry and combinatorial library synthesis.

Grindstone Chemistry , a form of mechanochemistry, involves conducting reactions by grinding solids together, often in the absence of a solvent. chowgules.ac.in This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional methods. chowgules.ac.in Although specific applications of grindstone chemistry for the synthesis or derivatization of 1-nitro-2-methoxyanthraquinone have not been extensively reported, the general principles suggest its potential utility. For instance, condensation reactions, which are often used in the synthesis of the anthraquinone core, could potentially be adapted to a grindstone method. The synthesis of chalcones, which can be precursors to various heterocyclic systems, has been successfully achieved using this technique. rjpn.org Given that the synthesis of the anthraquinone skeleton can involve condensation steps, exploring grindstone chemistry for the reaction of 3-nitro-4-methoxyphthalic anhydride with benzene, or related precursors, could be a viable and environmentally friendly approach.

Solid-Phase Synthesis has emerged as a powerful tool for the generation of libraries of compounds for biological screening. nih.gov This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. This approach facilitates purification, as excess reagents and by-products can be washed away.

The application of solid-phase synthesis to anthraquinones has been demonstrated, for example, in the preparation of anthraquinone-peptide conjugates. nih.gov In the context of 1-nitro-2-methoxyanthraquinone, a solid-phase approach could be envisioned for its derivatization. For example, the nitro group could be reduced to an amine on the solid support, which could then be acylated or alkylated with a variety of building blocks to generate a library of 1-amino-2-methoxyanthraquinone derivatives. Alternatively, if a suitable linking strategy is employed, the anthraquinone core itself could be assembled on the solid phase.

| Technique | Potential Application for 1-Nitro-2-methoxyanthraquinone | Advantages |

| Grindstone Chemistry | Synthesis of the anthraquinone core via solvent-free condensation. | Environmentally friendly, potentially higher yields and shorter reaction times. chowgules.ac.in |

| Solid-Phase Synthesis | Derivatization of the anthraquinone core to create a library of analogues. | Ease of purification, potential for automation and high-throughput synthesis. nih.gov |

Catalytic Systems in 1-Nitro-2-methoxyanthraquinone Synthesis

The synthesis of 1-nitro-2-methoxyanthraquinone typically involves the nitration of 2-methoxyanthraquinone. The regioselectivity of this electrophilic aromatic substitution is a critical aspect, and the use of catalytic systems can play a crucial role in controlling the position of nitration. The methoxy group is an ortho-, para-directing group, which would direct the incoming nitro group to the 1 and 3 positions. However, the steric hindrance from the adjacent carbonyl group and the methoxy group itself can influence the product distribution.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. While effective, these conditions can be harsh and may lead to over-nitration or side reactions. Modern catalytic systems aim to provide milder reaction conditions and improved selectivity.

For the synthesis of nitroanthraquinones, various catalytic approaches have been explored. A patent describes a process for the nitration of anthraquinone to yield 1-nitroanthraquinone using concentrated nitric acid, where the rate of reaction is controlled by the addition of an inhibitor like the nitrite ion. google.com Another patent details the nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid, which upon cyclization, yields substituted nitroanthraquinones. rsc.org These examples highlight the industrial importance of controlled nitration in anthraquinone chemistry.

In the specific case of 2-methoxyanthraquinone, the electron-donating nature of the methoxy group activates the ring towards electrophilic substitution. A suitable catalytic system would need to favor nitration at the 1-position over the 3-position. This could potentially be achieved through the use of catalysts that can coordinate with the substrate, thereby directing the electrophile to a specific position. For example, Lewis acid catalysts are known to influence the regioselectivity of nitration reactions. Furthermore, solid acid catalysts or zeolites could offer shape-selective nitration, providing a greener alternative to traditional acid mixtures.

| Catalyst Type | Potential Role in 1-Nitro-2-methoxyanthraquinone Synthesis | Expected Outcome |

| Mixed Acid (HNO₃/H₂SO₄) | Standard nitrating agent for anthraquinones. | Formation of a mixture of isomers, potentially requiring extensive purification. |

| Lewis Acids | Coordination to carbonyl or methoxy groups to direct nitration. | Improved regioselectivity towards the 1-position. |

| Solid Acids (e.g., Zeolites) | Shape-selective catalysis. | Potentially high regioselectivity and environmentally benign process. |

| Nitrating agents with rate inhibitors | Controlled nitration to avoid over-reaction. google.com | Higher yield of the mono-nitro product. |

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 2 Methoxyanthrachinon

Oxidative and Reductive Transformations of the Nitro and Methoxy (B1213986) Moieties

The chemical reactivity of 1-Nitro-2-methoxyanthraquinone is largely dictated by the transformations of its two key functional groups: the nitro moiety and the methoxy moiety.

The reduction of the nitro group on aromatic rings is a well-established process that proceeds through a six-electron transfer, yielding sequentially a nitroso, then an N-hydroxylamino, and ultimately an amino functional group. nih.gov This stepwise reduction is catalyzed by various enzymes known as nitroreductases. nih.gov The intermediates in this reduction sequence are susceptible to oxidation, which can lead to the production of reactive oxygen species. nih.gov The introduction of an electron-donating group, such as the amino group formed during reduction, can impede the further reduction of any remaining nitro groups on the molecule. nih.gov

The methoxy group can also participate in reactions, though typically under different conditions. For instance, methoxyanthraquinones are known to undergo photochemical nucleophilic substitution reactions with amines and ammonia (B1221849), which can lead to the formation of the corresponding amino-anthraquinones. rsc.org

Table 1: Summary of Key Transformations

| Functional Group | Transformation Type | Reagents/Conditions | Product(s) |

| Nitro (-NO₂) | Reduction | Nitroreductases, Chemical Reductants | Nitroso, N-hydroxylamino, Amino derivatives |

| Methoxy (-OCH₃) | Photochemical Substitution | Light (hν), Amines/Ammonia | Amino-substituted anthraquinones |

Reaction Pathways and Kinetic Studies for Derivatization

The derivatization of 1-Nitro-2-methoxyanthraquinone primarily involves reactions targeting the nitro and methoxy groups. The reduction of the nitro group to an amine is a critical pathway, as the resulting 1-amino-2-methoxyanthraquinone is a versatile intermediate for the synthesis of dyes and other complex molecules.

Another significant pathway is the photochemical substitution of the methoxy group. 1-Methoxyanthraquinone, a related compound, undergoes efficient photochemical substitution with ammonia and primary aliphatic amines to give high yields of the corresponding 1-amino or 1-alkylamino-anthraquinones. rsc.org This suggests a viable route for introducing various nitrogen-based nucleophiles at the 2-position of the anthraquinone (B42736) core after the nitro group has been transformed.

Understanding the kinetics of these transformations is crucial for optimizing reaction conditions. Time-resolved laser flash photolysis is a powerful technique used to study the transient species and reaction rates in photochemical processes. researchgate.net Such studies allow for the direct observation of excited triplet states and other intermediates, providing invaluable data on the kinetics of their formation and decay, which are essential for elucidating the precise reaction mechanisms. researchgate.netresearchgate.net

Influence of Electronic and Steric Factors on Reactivity Profiles

The reactivity of 1-Nitro-2-methoxyanthraquinone is profoundly influenced by the interplay of electronic and steric factors originating from its substituents.

Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density of the aromatic system. Conversely, the methoxy group (-OCH₃) is an electron-donating group. This "push-pull" electronic arrangement affects the molecule's reduction potential. An increase in the electron-donating properties of substituents on an aromatic nitro compound generally makes the reduction potential more negative, meaning the compound is more difficult to reduce. researchgate.net

Steric Effects: The spatial arrangement of the functional groups plays a critical role, particularly in photochemical reactions. A nitro group positioned next to bulky groups or peri-hydrogens is often forced into a perpendicular orientation relative to the aromatic ring due to steric hindrance. nih.gov This non-planar orientation can lead to faster photoreactions because it facilitates the nitro-to-nitrite rearrangement. nih.gov In 1-Nitro-2-methoxyanthraquinone, the ortho-methoxy group provides steric hindrance that likely twists the nitro group out of the plane of the anthraquinone ring system, thereby enhancing its photochemical reactivity.

Table 2: Influence of Substituent Factors on Reactivity

| Factor | Substituent Group | Effect | Impact on Reactivity |

| Electronic | Nitro (-NO₂) | Electron-withdrawing | Facilitates nucleophilic attack; makes reduction more favorable. |

| Methoxy (-OCH₃) | Electron-donating | Increases electron density; can make reduction more difficult. researchgate.net | |

| Steric | Nitro (-NO₂) & Methoxy (-OCH₃) | Ortho-positioning causes steric strain | Twists the nitro group out of the aromatic plane, potentially increasing photoreactivity. nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Nitro 2 Methoxyanthrachinon

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Nitro-2-methoxyanthraquinone. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while two-dimensional (2D) techniques establish connectivity between them.

In the ¹H NMR spectrum, distinct signals would be expected for the methoxy (B1213986) group protons and the aromatic protons on the anthraquinone (B42736) core. The methoxy protons would typically appear as a sharp singlet in the range of 3.9-4.1 ppm. The seven aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The specific positions of the nitro and methoxy groups significantly influence the chemical shifts of nearby protons, aiding in their assignment.

The ¹³C NMR spectrum would reveal 15 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The two carbonyl carbons of the quinone system would resonate at the most downfield positions (typically >180 ppm). Carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group would show characteristic shifts.

To confirm the precise structure, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) would identify proton-proton couplings within the aromatic rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon. The most crucial experiment for this structure would be the Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the methoxy protons and the carbon at position C-2 would definitively confirm the location of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Nitro-2-methoxyanthraquinone in CDCl₃

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~145 |

| 2 | - | ~155 |

| 3 | ~7.8 (d) | ~120 |

| 4 | ~8.2 (d) | ~128 |

| 5 | ~8.3 (dd) | ~127 |

| 6 | ~7.7 (td) | ~134 |

| 7 | ~7.7 (td) | ~135 |

| 8 | ~8.3 (dd) | ~127 |

| 9 (C=O) | - | ~182 |

| 10 (C=O) | - | ~181 |

| OCH₃ | ~4.0 (s) | ~57 |

Note: Predicted values are illustrative and based on typical shifts for substituted anthraquinones. Actual values may vary. (d=doublet, dd=doublet of doublets, td=triplet of doublets, s=singlet).

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopic Techniques in Structural Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron system of 1-Nitro-2-methoxyanthraquinone.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum would be dominated by strong absorption bands characteristic of the molecule's functional groups. Key expected frequencies include the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) appearing around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The two carbonyl groups (C=O) of the quinone would give rise to a strong absorption band around 1670-1690 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while C-O stretching from the methoxy group would appear around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data, especially for the aromatic ring system.

Electronic (UV-Vis) Spectroscopy: The anthraquinone core is a chromophore, a part of a molecule that absorbs light. libretexts.org The extended π-conjugated system results in strong absorption in the UV-visible region. The spectrum is expected to show intense bands corresponding to π → π* transitions and weaker bands from n → π* transitions of the carbonyl groups. youtube.com The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) act as auxochromes, modifying the absorption maxima (λmax) and intensity. These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted anthraquinone, potentially extending absorption into the visible range and imparting color to the compound.

Table 2: Characteristic Spectroscopic Data for 1-Nitro-2-methoxyanthraquinone

| Spectroscopic Technique | Feature | Expected Value/Region |

|---|---|---|

| IR | C=O stretch (quinone) | ~1675 cm⁻¹ |

| IR | NO₂ asymmetric stretch | ~1545 cm⁻¹ |

| IR | NO₂ symmetric stretch | ~1350 cm⁻¹ |

| IR | C-O-C asymmetric stretch | ~1250 cm⁻¹ |

| UV-Vis | π → π* transition | ~250-280 nm |

| UV-Vis | π → π* transition (extended) | ~330-380 nm |

| UV-Vis | n → π* transition | >400 nm |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 1-Nitro-2-methoxyanthraquinone, as well as providing structural information through the analysis of its fragmentation patterns.

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion (M⁺˙) can be determined with high precision, allowing for the unambiguous calculation of its elemental formula (C₁₅H₉NO₄).

Under electron impact (EI) ionization, the molecular ion is formed, which then undergoes fragmentation. The pattern of fragment ions is a unique fingerprint of the molecule's structure. For 1-Nitro-2-methoxyanthraquinone, characteristic fragmentation pathways would be expected. libretexts.org The loss of the nitro group (NO₂, 46 Da) is a common fragmentation for nitroaromatic compounds. msu.edu Other expected neutral losses include the loss of a methyl radical (˙CH₃, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da), or the loss of a methoxy radical (˙OCH₃, 31 Da). The sequential loss of two CO molecules is a hallmark fragmentation pattern for quinones.

Table 3: Predicted Mass Spectrometry Fragmentation for 1-Nitro-2-methoxyanthraquinone

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 283 | [C₁₅H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 268 | [C₁₄H₆NO₄]⁺ | ˙CH₃ |

| 252 | [C₁₅H₉O₂]⁺ | ˙NO₂ |

| 237 | [C₁₄H₉O₃]⁺ | NO₂ + CH₃ |

| 224 | [C₁₄H₈O]⁺˙ | NO₂ + CO |

| 196 | [C₁₃H₈]⁺˙ | NO₂ + 2CO |

Integration of Chromatographic and Spectroscopic Methods for Mixture Analysis

In many practical scenarios, such as synthesis monitoring or analysis of natural products, 1-Nitro-2-methoxyanthraquinone may exist within a complex mixture. In such cases, the integration of chromatographic separation with spectroscopic detection is essential.

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile compounds like substituted anthraquinones. mdpi.com A reversed-phase HPLC column can effectively separate the target compound from starting materials, byproducts, or isomers based on polarity.

Coupling the HPLC system to spectroscopic detectors provides a powerful analytical platform. An HPLC-UV-Vis or HPLC-Photodiode Array (PDA) system allows for the continuous acquisition of UV-Vis spectra as compounds elute from the column. This helps in identifying the peak corresponding to the target compound by its characteristic spectrum and can be used for quantification.

For definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. This hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio (and fragmentation data if using MS/MS) for each separated component. mdpi.com This allows for the confident identification and quantification of 1-Nitro-2-methoxyanthraquinone even in trace amounts within a complex matrix.

Advanced Spectroscopic Methods for Studying Molecular Dynamics and Interactions

Beyond static structure determination, advanced spectroscopic methods and computational chemistry can be used to investigate the dynamic behavior and intermolecular interactions of 1-Nitro-2-methoxyanthraquinone.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to study the properties of the molecule in its electronically excited states. dntb.gov.ua This is particularly relevant for understanding photochemical processes, such as potential photoreduction reactions of the quinone or nitro groups upon exposure to light.

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies (UV-Vis), which can be compared with experimental data to validate structural assignments. mdpi.com

Furthermore, molecular dynamics (MD) simulations can provide insights into the molecule's conformational flexibility and its non-covalent interactions with solvent molecules or other species. researchwithrutgers.com For instance, MD simulations could model how 1-Nitro-2-methoxyanthraquinone interacts with biological macromolecules, such as DNA or proteins, which is crucial for studying potential biological activity. nih.gov These simulations can reveal preferred binding modes and identify key interactions, such as hydrogen bonds or π-stacking, that stabilize the complex. nih.gov

Theoretical and Computational Chemistry Studies on 1 Nitro 2 Methoxyanthrachinon

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. These methods, rooted in the principles of quantum mechanics, provide detailed insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of complex organic molecules. This method is employed to calculate the ground-state electronic energy and electron density, from which numerous properties of 1-Nitro-2-methoxyanthraquinone can be derived. DFT studies can predict molecular geometries with high accuracy, determine vibrational frequencies, and calculate electronic properties such as dipole moments and polarizabilities.

For anthraquinone (B42736) derivatives, DFT is crucial for understanding how substituents like the nitro (-NO2) and methoxy (B1213986) (-OCH3) groups influence the electron distribution across the anthraquinone core. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group create a push-pull system that significantly impacts the molecule's reactivity and spectroscopic properties. Reactivity descriptors, such as Fukui functions and local softness, can be calculated using DFT to predict the most likely sites for nucleophilic and electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For 1-Nitro-2-methoxyanthraquinone, the spatial distribution of the HOMO and LUMO is of particular interest. Typically, in such substituted aromatic systems, the HOMO is localized on the more electron-rich parts of the molecule (influenced by the methoxy group), while the LUMO is concentrated on the electron-deficient regions (influenced by the nitro group and the quinone carbonyls). This separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon where an electron moves from the donor part to the acceptor part of the molecule. researchgate.netiphy.ac.cn The analysis of HOMO-LUMO distributions can qualitatively describe this charge transfer behavior. researchgate.net Upon excitation, the transfer of an electron from the HOMO to the LUMO results in a spatial redistribution of charge, which is a key aspect of the molecule's photophysical properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Sample Anthraquinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.029 |

| LUMO | -6.826 |

| HOMO-LUMO Gap | 2.203 |

Note: Data presented is for a representative anthraquinone derivative to illustrate typical values. researchgate.net Actual values for 1-Nitro-2-methoxyanthraquinone would require specific calculations.

Computational chemistry allows for the detailed exploration of potential chemical reactions involving 1-Nitro-2-methoxyanthraquinone. By modeling reaction pathways, researchers can identify the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies. This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, the reactivity of the anthraquinone core towards nucleophilic substitution or the chemical transformations of the nitro and methoxy groups can be systematically studied.

Transition state analysis, often performed using DFT, involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and vibrational frequencies of the transition state structure are calculated to confirm its nature and to derive thermodynamic parameters like enthalpy and entropy of activation. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules. For 1-Nitro-2-methoxyanthraquinone, these methods can reveal how the molecule behaves over time, including the rotation of the methoxy group and the orientation of the nitro group relative to the anthraquinone plane.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time. This allows for the study of vibrational motions and conformational changes. MC simulations, on the other hand, use a probabilistic approach to sample different molecular conformations and calculate thermodynamic properties. Both techniques are crucial for understanding how the molecule's shape and flexibility influence its interactions with its environment, such as in a solvent or within a crystal lattice.

Predictive Modeling of Chemical Behavior and Interactions

Building on the foundation of quantum chemistry and molecular simulations, predictive models can be developed to forecast the chemical behavior of 1-Nitro-2-methoxyanthraquinone. Quantitative Structure-Activity Relationship (QSAR) models, for example, use calculated molecular descriptors to predict biological activities or toxicities. researchgate.netresearchgate.net These models are particularly relevant in fields like toxicology and drug discovery. uss.cl

For 1-Nitro-2-methoxyanthraquinone, descriptors derived from its computed electronic structure (e.g., HOMO-LUMO gap, dipole moment, partial atomic charges) and shape can be correlated with experimental data to predict properties such as its potential for environmental persistence or its interaction with biological macromolecules. These predictive models serve as valuable tools for screening and assessing the properties of new or uncharacterized compounds.

Computational Approaches for Crystal Structure Prediction and Validation

Predicting the three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a significant challenge in computational chemistry. nih.gov For 1-Nitro-2-methoxyanthraquinone, CSP methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These methods typically involve a systematic search of possible packing motifs and unit cell parameters, followed by energy minimization of the generated structures.

Computational techniques are also vital for validating experimentally determined crystal structures. rsc.org By calculating the crystal structure at the quantum mechanical level (e.g., using periodic DFT), researchers can compare the computationally optimized geometry with the one obtained from X-ray diffraction. This comparison helps to refine experimental structures and provides a deeper understanding of the intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal lattice. researchgate.net These interactions are fundamental to the material's solid-state properties.

Non Biological Applications and Material Science Relevance of 1 Nitro 2 Methoxyanthrachinon

Role in the Development of Pigments and Dyes for Industrial Applications

Anthraquinone (B42736) derivatives are a significant class of synthetic dyes and pigments, prized for their structural diversity and exceptional lightfastness. wikipedia.org The synthesis of many anthraquinone dyes begins with the nitration of the anthraquinone core to produce nitroanthraquinones, which serve as key intermediates. wikipedia.org The nitro group can be readily converted into an amino group, which is a common auxochrome in dyes, or it can be substituted by other functional groups to generate a wide palette of colors. wikipedia.org

While direct documentation for 1-Nitro-2-methoxyanthrachinon is specific, the role of its close analogue, 2-methyl-1-nitroanthraquinone (B94343), is well-established as a precursor in the manufacture of various dyes, including wool dyes and vat dyes. nih.govparchem.com The synthesis involves the reduction of the nitro group to an amino group, yielding 1-amino-2-methylanthraquinone, a versatile dye intermediate. nih.gov

In the case of this compound, the presence of the methoxy (B1213986) group, an electron-donating group, in conjunction with the electron-withdrawing nitro group, creates a "push-pull" system. This electronic arrangement is a classic design strategy in chromophore development, as it can lead to a significant bathochromic (red) shift in the absorption spectrum, resulting in deeper and more intense colors. The methoxy group at the 2-position influences the electronic transitions within the molecule, thereby modifying the color. Following the established synthetic routes for anthraquinone dyes, this compound would be a valuable intermediate for producing a range of red, blue, and green dyes. The nitro group can be reduced to an amine, which can then be further modified or used directly as a dye component.

Table 1: Role of Functional Groups in Anthraquinone Dyes

| Functional Group | Position | Role in Dye Properties |

|---|---|---|

| Nitro (-NO₂) | 1 | Key synthetic intermediate, electron-withdrawing group, part of a "push-pull" system. |

Function as Catalysts and Redox Mediators in Chemical Processes

Quinones, including anthraquinone and its derivatives, are known to function as effective redox mediators in a variety of chemical processes. encyclopedia.pubresearchgate.net Their ability to reversibly accept and donate electrons allows them to facilitate electron transfer between species that would otherwise react slowly. researchgate.net The redox potential of the quinone can be tuned by the introduction of substituents on the aromatic rings.

Electron-withdrawing groups, such as the nitro group in this compound, are known to shift the reduction potential of the anthraquinone core to more positive values. nii.ac.jp This modification makes the molecule a stronger oxidizing agent and can enhance its performance as a redox mediator in specific applications, such as in Li-O₂ batteries where it can act as a soluble catalyst for the oxygen reduction reaction. nii.ac.jp The general mechanism involves the quinone being reduced by an electron donor and subsequently re-oxidized by an electron acceptor, thus completing the catalytic cycle. While specific studies on the catalytic activity of this compound are not prominent, the known effects of the nitro group on the electronic properties of the anthraquinone system suggest its potential in this area. encyclopedia.pubnii.ac.jp

Contributions to Organic Electronics and Optoelectronic Materials (e.g., OLEDs, OFETs, Solar Cells)

The field of organic electronics relies on the development of new organic semiconductor materials with tailored properties for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net Anthraquinone derivatives have been identified as promising lead structures for such applications. nih.gov

Nitroaromatic compounds, in general, are being investigated as n-type organic semiconductors due to the strong electron-withdrawing nature of the nitro group, which facilitates electron transport. rsc.org While the electron mobilities of some nitro-functionalized organic semiconductors have been modest, they offer excellent air stability and the ability to finely tune energy levels through molecular design. rsc.org The combination of the electron-withdrawing nitro group and the electron-donating methoxy group in this compound could lead to interesting intramolecular charge transfer characteristics, which are desirable for certain optoelectronic applications. Although direct applications of this compound in OLEDs, OFETs, or solar cells have not been extensively reported, its structural motifs are relevant to the ongoing research in n-type organic electronic materials. rsc.org

Exploration in Energy Storage Systems (e.g., Lithium-Ion Battery Components)

Organic electrode materials are gaining attention for next-generation energy storage systems due to their potential for high energy density, sustainability, and tunability. nih.gov Nitroaromatic compounds have emerged as a particularly interesting class of cathode materials for lithium-ion batteries because the nitro group can undergo a multi-electron reduction, leading to very high specific capacities. nih.govresearchgate.net Research has shown that a nitro group can undergo a six-electron transfer during the discharge process, converting it to an amino group, which results in an ultrahigh specific capacity. nih.gov

For example, 1,5-dinitronaphthalene (B40199) has been demonstrated as a high-capacity cathode material. researchgate.net Furthermore, related compounds like dimethoxy-nitro-benzenes have been explored as redox shuttle additives for overcharge protection in lithium-ion batteries, with working potentials above 4.3 V. pku.edu.cn The presence of both a nitro group and a methoxy group in this compound makes it a candidate for investigation in energy storage applications, either as a high-capacity cathode material or as an electrolyte additive. The electron-withdrawing nitro group is the primary redox-active center, while the methoxy group can modulate the redox potential and solubility in the electrolyte.

Environmental Chemical Fate and Degradation Mechanism Studies in Non-Biological Systems

The widespread use of nitroaromatic compounds in industry has led to their presence in the environment, prompting studies into their fate and degradation. nih.gov In non-biological systems, the environmental fate of these compounds is largely governed by photochemical reactions. Nitroaromatic compounds can absorb sunlight and undergo various transformations.

The degradation of nitroaromatics in the environment can proceed through several pathways. One common pathway is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov Another pathway involves the oxidative removal of the nitro group, often initiated by hydroxyl radicals. The specific degradation pathway and its rate are dependent on the other substituents on the aromatic ring and the environmental conditions. For this compound, the presence of the anthraquinone core, which is known for its photochemical activity, suggests that photolysis could be a significant degradation pathway. The methoxy group may also influence the degradation mechanism.

Applications as Versatile Synthons in Broader Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. This compound, with its distinct functional groups, is a valuable synthon for the construction of more complex molecules. As discussed in the context of dyes, it serves as a key intermediate. wikipedia.org The nitro group at the 1-position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups.

For instance, the nitro group can be displaced by amines, alkoxides, or thiolates to generate a diverse library of 1-substituted-2-methoxyanthraquinones. Furthermore, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. These transformations allow chemists to use this compound as a versatile building block to access a wide range of functionalized anthraquinone derivatives for various applications in materials science and medicinal chemistry. The reduction of the closely related 2-methyl-1-nitroanthraquinone is a key step in the synthesis of 1-amino-2-methylanthraquinone, highlighting the utility of the nitroanthraquinone scaffold as a synthon. nih.gov

Solubility Behavior in Advanced Solvents (e.g., Supercritical CO₂) for Process Development

Supercritical carbon dioxide (scCO₂) has emerged as a green and tunable solvent for various industrial processes, including chemical synthesis, extraction, and dyeing. nih.gov The solubility of compounds in scCO₂ is a critical parameter for process design and optimization. For anthraquinone dyes, the use of scCO₂ as a dyeing medium offers an environmentally friendly alternative to water-based processes. rasayanjournal.co.in

Table 2: Solubility of Related Anthraquinone Derivatives in Supercritical CO₂ at 383.15 K and 25 MPa

| Compound | Mole Fraction Solubility |

|---|---|

| 1-aminoanthraquinone (B167232) | 3.51 x 10⁻⁵ |

| 1-nitroanthraquinone (B1630840) | 2.52 x 10⁻⁵ |

Data from a study on related compounds to infer potential solubility behavior. researchgate.net

Future Research Directions and Emerging Avenues for 1 Nitro 2 Methoxyanthrachinon Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which can lead to environmental concerns. nih.govresearchgate.net Future research will likely focus on developing more sustainable and atom-economical synthetic routes to 1-Nitro-2-methoxyanthraquinone.

One promising area is the exploration of solid acid catalysts or alternative nitrating agents to replace the conventional mixed acid (HNO₃/H₂SO₄) method. researchgate.netresearchgate.net For instance, the use of inorganic nitrates supported on silica (B1680970) gel could offer a milder and more environmentally benign approach to nitration. researchgate.net Additionally, flow chemistry presents an opportunity to improve reaction efficiency and safety, particularly for nitration reactions which can be highly exothermic. beilstein-journals.org Continuous-flow processes can offer precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.org

Below is a comparative table of a hypothetical sustainable synthetic pathway versus a traditional approach.

| Feature | Traditional Synthesis | Hypothetical Sustainable Pathway |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Solid-supported nitrate (B79036) or N-nitro reagents |

| Solvent | Excess strong acid | Greener solvent or solvent-free conditions |

| Process | Batch processing | Continuous-flow synthesis |

| Waste Generation | High acidic waste | Reduced and more manageable waste |

| Atom Economy | Moderate | Potentially higher |

Further research could also investigate biocatalytic methods for the synthesis of 1-Nitro-2-methoxyanthraquinone, leveraging enzymes for selective nitration or methoxylation, which would represent a significant advancement in green chemistry.

Discovery of Unprecedented Reactivity and Catalytic Transformations

The unique electronic nature of 1-Nitro-2-methoxyanthraquinone, with its electron-rich and electron-deficient regions, suggests a wide range of potential chemical transformations that have yet to be explored. Future research should aim to uncover unprecedented reactivity and develop novel catalytic transformations of this molecule.

A key area of interest is the selective reduction of the nitro group to an amino group, which is a crucial transformation in the synthesis of many functional materials and biologically active compounds. rsc.org While various methods exist for the reduction of nitroaromatics, the development of highly selective and efficient catalytic systems for 1-Nitro-2-methoxyanthraquinone is a worthwhile pursuit. rsc.org This could involve the use of novel metal nanoparticle catalysts or photocatalytic methods. rsc.org

Furthermore, the presence of the nitro and methoxy (B1213986) groups could be leveraged in various cross-coupling reactions to introduce further complexity and functionality into the anthraquinone (B42736) scaffold. Research into palladium-catalyzed or copper-catalyzed C-H activation and functionalization of the anthraquinone core could lead to the synthesis of novel derivatives with interesting properties. researchgate.net

The following table outlines some hypothetical catalytic transformations for 1-Nitro-2-methoxyanthraquinone.

| Transformation | Reagents and Catalyst | Potential Product |

| Selective Nitro Reduction | H₂, Pd/C or other noble metal catalyst | 1-Amino-2-methoxyanthraquinone |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-2-methoxyanthraquinone |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(Substituted amino)-2-methoxyanthraquinone |

| C-H Arylation | Arene, Rh or Ru catalyst | Arylated 1-Nitro-2-methoxyanthraquinone |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

| Step | Description | Tools |

| 1. Library Generation | Generate a virtual library of 1-Nitro-2-methoxyanthraquinone derivatives with diverse substituents. | Generative deep learning models. acs.org |

| 2. Property Prediction | Predict key properties (e.g., HOMO-LUMO gap, absorption spectrum, redox potential) for the virtual library. | Quantitative Structure–Property Relationship (QSPR) models, deep learning. acs.orgresearchgate.net |

| 3. Candidate Selection | Select promising candidates based on the predicted properties for a target application. | Filtering and optimization algorithms. |

| 4. Synthesis and Validation | Synthesize the selected candidates and experimentally validate their properties. | Laboratory synthesis and characterization. |

This iterative process of computational design and experimental validation can lead to the rapid discovery of novel compounds with desired functionalities. innovations-report.com

Development of Novel Materials with Tunable Properties based on its Scaffold

The anthraquinone core is a versatile building block for a wide range of functional materials. researchgate.net The specific substitution pattern of 1-Nitro-2-methoxyanthraquinone offers opportunities to develop novel materials with tunable electronic and optical properties. rsc.org

One promising application is in the field of organic electronics, particularly in the development of cathode materials for rechargeable batteries. nih.gov The redox properties of the anthraquinone unit can be finely tuned by the electron-withdrawing nitro group and the electron-donating methoxy group. rsc.org Research in this area could focus on synthesizing polymers or oligomers of 1-Nitro-2-methoxyanthraquinone and evaluating their electrochemical performance. nih.gov

Another potential application is in the development of electrochromic materials, where the color of the material changes in response to an electrical potential. The extended π-system of the anthraquinone core, modified by the nitro and methoxy groups, could lead to materials with interesting electrochromic behavior. researchgate.net Furthermore, the unique electronic structure of 1-Nitro-2-methoxyanthraquinone could be exploited in the design of novel sensors or as a component in photoactive materials.

The table below summarizes potential material applications for 1-Nitro-2-methoxyanthraquinone derivatives.

| Application Area | Role of Functional Groups | Potential Material |

| Organic Batteries | Tuning of redox potential by nitro and methoxy groups. rsc.org | Polymerized 1-Nitro-2-methoxyanthraquinone as a cathode material. nih.gov |

| Electrochromic Devices | Modification of the electronic transitions and color. | Thin films of 1-Nitro-2-methoxyanthraquinone-based polymers. researchgate.net |

| Corrosion Inhibitors | Adsorption onto metal surfaces via polar functional groups. mdpi.com | 1-Nitro-2-methoxyanthraquinone derivatives as additives in protective coatings. |

| Sensors | Interaction with analytes leading to a change in optical or electronic properties. | Functionalized 1-Nitro-2-methoxyanthraquinone for the detection of specific ions or molecules. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of 1-Nitro-2-methoxyanthraquinone is crucial for optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques that allow for in-situ reaction monitoring can provide valuable insights into reaction kinetics and the formation of transient intermediates. igi-global.comrsc.org

Techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. mdpi.comsolubilityofthings.comlongdom.org For example, in-situ IR spectroscopy could be used to monitor the disappearance of the starting material and the appearance of the nitro group during the synthesis of 1-Nitro-2-methoxyanthraquinone. solubilityofthings.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. solubilityofthings.com

The applicability of various advanced spectroscopic techniques for in-situ monitoring is summarized in the table below.

| Spectroscopic Technique | Information Obtained | Application to 1-Nitro-2-methoxyanthraquinone Chemistry |

| UV-Vis Spectroscopy | Changes in electronic transitions, concentration of chromophores. igi-global.commdpi.com | Monitoring the formation of the anthraquinone core and its derivatives. |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. solubilityofthings.comlongdom.org | Tracking the introduction of nitro and methoxy groups, and their subsequent transformations. |

| Raman Spectroscopy | Vibrational and rotational modes, complementary to IR. longdom.org | Non-destructive analysis of reaction mixtures in various phases. |

| NMR Spectroscopy | Detailed molecular structure and dynamics. solubilityofthings.comlongdom.org | Elucidating reaction pathways and identifying intermediates. |

| Mass Spectrometry (MS) | Molecular masses of reaction components. igi-global.com | Identifying products and byproducts in complex reaction mixtures. |

By employing these advanced techniques, researchers can gain a more comprehensive understanding of the chemistry of 1-Nitro-2-methoxyanthraquinone, leading to the development of more efficient and selective synthetic methods.

Q & A

Q. What statistical methods validate the reproducibility of kinetic studies on 1-Nitro-2-methoxyanthraquinone decomposition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.